molecular formula C17H19N5O2 B2375080 3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione CAS No. 304880-13-5

3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2375080
CAS No.: 304880-13-5
M. Wt: 325.372
InChI Key: CPJMTHVFDLCKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Scientific Research Applications

3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for developing new bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic synthesis. One common approach is to start with a purine derivative and introduce the methyl, methylphenylmethylamino, and prop-2-enyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione include other substituted purines and related heterocyclic compounds. Examples might include:

  • 3-Methylxanthine
  • 8-[(4-Methylphenyl)methylamino]caffeine
  • 7-Prop-2-enyltheobromine

Uniqueness

What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

3-methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-9-22-13-14(21(3)17(24)20-15(13)23)19-16(22)18-10-12-7-5-11(2)6-8-12/h4-8H,1,9-10H2,2-3H3,(H,18,19)(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJMTHVFDLCKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N2CC=C)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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